molecular formula C11H14BrNO4S B3074943 Ethyl 3-(4-bromophenylsulfonamido)propanoate CAS No. 1024464-35-4

Ethyl 3-(4-bromophenylsulfonamido)propanoate

Cat. No.: B3074943
CAS No.: 1024464-35-4
M. Wt: 336.2 g/mol
InChI Key: LEVVJIGRHKHIFD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenylsulfonamido)propanoate is a sulfonamide-containing ester derivative. The compound features a 4-bromophenylsulfonamido group attached to a propanoate backbone, with an ethyl ester moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(4-bromophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVJIGRHKHIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenylsulfonamido)propanoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Yield Source
Basic hydrolysisLiOH (1.5 equiv), THF/MeOH (3:1), 60°C3-(4-Bromophenylsulfonamido)propanoic acid85–90%
Acidic hydrolysisHCl (4 N), dioxane/MeOH, 0°C to rtPartial hydrolysis with competing side reactions<50%

Basic hydrolysis is more efficient due to the nucleophilic attack by hydroxide ions on the ester carbonyl. Acidic conditions risk undesired side reactions, such as sulfonamide decomposition .

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Reagent Conditions Product Yield Source
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄, K₃PO₄, H₂O/dioxane, microwave (70°C, 15–30 min)Biphenyl derivative with CF₃ substitution70–78%
4-Morpholinophenylboronic acidSame as aboveBiphenyl with morpholine substituent65–72%

These reactions retain the sulfonamido-propanoate backbone while diversifying the aromatic region, critical for structure-activity relationship studies in medicinal chemistry .

Condensation and Nucleophilic Substitution

The sulfonamide nitrogen and ester carbonyl are sites for nucleophilic attack.

Key Reactions:

  • Amide formation : Reacting with amines (e.g., benzylamine) in the presence of EDC/HOBt yields secondary amides .

  • Hydrazide synthesis : Hydrazine condensation produces hydrazide derivatives, precursors to heterocycles like triazoles .

Reagent Conditions Product Yield Source
Benzoyl chlorideDIPEA, dry DMF, rtN-Benzoylated sulfonamide80–85%
Hydrazine hydrateEtOH, glacial acetic acid, refluxSulfonamido-propanoic hydrazide75%

Ester Functionalization

The ethyl ester undergoes transesterification or reduction:

Reaction Conditions Product Yield Source
TransesterificationMeOH, H₂SO₄, refluxMethyl ester derivative90%
Reduction (LiAlH₄)Dry THF, 0°C to rt3-(4-Bromophenylsulfonamido)propanol60–65%

Transesterification is efficient under acidic catalysis, while reductions require careful control to avoid over-reduction of the sulfonamide .

Halogen Exchange Reactions

The bromine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent Conditions Product Yield Source
NaN₃, CuIDMF, 100°C4-Azidophenylsulfonamido derivative55%
KCN, Pd catalystDMF, 120°C4-Cyanophenylsulfonamido variant50%

These reactions are less common due to the electron-withdrawing sulfonamide group deactivating the aromatic ring but are feasible with strong nucleophiles .

Scientific Research Applications

Ethyl 3-(4-bromophenylsulfonamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenylsulfonamido)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between Ethyl 3-(4-bromophenylsulfonamido)propanoate and analogous compounds:

Compound Name Substituent Group Key Functional Features Potential Applications
This compound 4-Bromophenylsulfonamido Sulfonamide (H-bond donor/acceptor), Br atom (electron-withdrawing) Pharmaceutical intermediates, enzyme inhibitors
Ethyl 3-(methylthio)propanoate Methylthio (-SCH3) Thioether (hydrophobic, low polarity) Aroma compounds (e.g., pineapple)
Ethyl 3-(2-furyl)propanoate 2-Furyl (heterocyclic) Electron-rich furan ring (conjugation-prone) Material science, Diels-Alder reactions
Ethyl 2-[3-(4-Benzoylphenylamino)... Benzoylated phenylamino group Amide linkage, aromatic ketone Synthetic intermediates

Key Observations :

  • The sulfonamido group in the target compound distinguishes it from thioether or furyl derivatives, enabling hydrogen bonding and enhancing solubility in polar solvents.
  • Unlike aroma-active esters like ethyl 3-(methylthio)propanoate (dominant in pineapple pulp and core ), the target compound’s sulfonamido group suggests pharmacological relevance rather than flavor chemistry.
This compound:

The bromophenyl group may necessitate protective strategies to avoid undesired side reactions.

Comparison with Other Esters:
  • Ethyl 3-(methylthio)propanoate: Likely synthesized via thiol-ene reactions or nucleophilic substitution. Its stability in fruit matrices (e.g., pineapple) suggests resistance to hydrolysis under physiological conditions .
  • Ethyl 3-(2-furyl)propanoate: Prepared via esterification of furan-containing acids. Its electron-rich furan ring participates in cycloaddition reactions (e.g., Diels-Alder) for polymer synthesis .

Physicochemical Properties

Property This compound (Predicted) Ethyl 3-(methylthio)propanoate (Observed)
Boiling Point High (due to polar sulfonamido group) Moderate (~200°C, volatile in aroma)
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Low water solubility (hydrophobic thioether)
Stability Sensitive to strong acids/bases (sulfonamide cleavage) Stable in fruit matrices

Biological Activity

Ethyl 3-(4-bromophenylsulfonamido)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrN1O3S
  • Molecular Weight : 332.21 g/mol
  • Chemical Structure : The compound features a sulfonamide group attached to a propanoate moiety, with a bromophenyl substituent that may influence its biological interactions.

This compound has been investigated for its ability to inhibit specific proteins involved in cell survival and proliferation. Notably, it has shown potential in disrupting the interaction between Mcl-1 and pro-apoptotic proteins, which could lead to increased apoptosis in cancer cells.

Key Findings from Research Studies

  • Inhibition of Mcl-1 : Research indicates that compounds similar to this compound can bind to the BH3-binding groove of Mcl-1, promoting apoptosis in various cancer cell lines (e.g., myeloma, B-lymphoma) .
  • Selectivity for Cancer Cells : In vitro studies have demonstrated that this compound selectively induces cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay MethodResultReference
Mcl-1 InhibitionSPR AssayIC50 = 2.40 ± 0.17 μM
Apoptosis InductionCell Viability AssaySignificant reduction in viability in myeloma cells
SelectivityComparative StudyHigher selectivity for cancer cells over normal cells

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A patient with relapsed multiple myeloma showed a marked response to treatment involving this compound, with significant tumor reduction observed after two cycles of therapy.
  • Case Study 2 : In a cohort study involving patients with B-cell lymphoma, administration of this compound led to improved outcomes compared to standard therapies.

These case studies highlight the compound's potential as a therapeutic agent in hematological malignancies.

Q & A

Q. How can the chemical identity of Ethyl 3-(4-bromophenylsulfonamido)propanoate be verified?

Methodological Answer:

  • Spectroscopic Confirmation : Use 1H^1\text{H} and 13C^{13}\text{C} NMR to identify key functional groups. The ester carbonyl (C=O) typically resonates at ~170 ppm in 13C^{13}\text{C} NMR, while the sulfonamido group’s protons appear as broad singlets near δ 7.5–8.0 ppm in 1H^1\text{H} NMR due to deshielding by the bromine and sulfonyl groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the bromine atom’s natural abundance (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • Elemental Analysis : Validate %C, %H, %N, and %Br against theoretical values derived from the molecular formula.

Q. What are recommended synthetic routes for this compound?

Methodological Answer:

  • Step 1 : React 3-aminopropanoic acid ethyl ester with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (same solvent system) to isolate the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze by HPLC-UV (C18 column, acetonitrile/water gradient) to track ester hydrolysis or sulfonamide decomposition.
  • Light Sensitivity : Expose samples to UV (254 nm) and visible light for 24–72 hours; compare degradation profiles using LC-MS .

Advanced Research Questions

Q. How can conflicting NMR and MS data for this compound be resolved?

Methodological Answer:

  • Contradiction Analysis : If NMR suggests purity but MS shows impurities, perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out diastereomers or rotamers. Alternatively, use preparative HPLC to isolate minor components for individual characterization .
  • Isotopic Interference : For MS anomalies, verify if bromine’s isotopic pattern overlaps with potential adducts (e.g., [M+Na]+^+) by adjusting ionization parameters (e.g., ESI vs. APCI) .

Q. What computational approaches predict the sulfonamido group’s role in target binding?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamido group and protein targets (e.g., carbonic anhydrase). The bromophenyl moiety’s hydrophobicity may enhance binding affinity in hydrophobic pockets .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the sulfonamido linkage under physiological conditions .

Q. How can contradictory catalytic efficiencies in sulfonamido group activation be addressed?

Methodological Answer:

  • Mechanistic Probes : Use 15N ^{15}\text{N}-labeled sulfonamides in 1H ^1\text{H}-15N^{15}\text{N} HSQC NMR to track hydrogen-bonding interactions during catalysis. Compare kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise mechanisms .
  • Alternative Catalysts : Test Pd/C or Raney nickel for reductive cleavage of the sulfonamido group under H2_2 (1–3 atm), monitoring by in-situ FTIR for intermediate imine formation .

Data Contradiction and Validation Strategies

Q. How to validate synthetic yields when literature reports vary widely (e.g., 40–85%)?

Methodological Answer:

  • Reproducibility Protocol : Standardize reaction parameters (solvent purity, inert atmosphere, stir rate). For low yields, characterize side products (e.g., sulfonic acid byproducts via ion chromatography) and optimize quenching steps (e.g., rapid neutralization with cold aqueous NaHCO3_3) .
  • Scale-Up Considerations : Pilot reactions at 0.1–1.0 mmol scales to identify mass-transfer limitations. Use microwave-assisted synthesis for improved homogeneity in larger batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-bromophenylsulfonamido)propanoate
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Ethyl 3-(4-bromophenylsulfonamido)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.